molecular formula C7H4F3NO3 B15096234 4-Hydroxy-6-(trifluoromethyl)picolinic acid

4-Hydroxy-6-(trifluoromethyl)picolinic acid

Cat. No.: B15096234
M. Wt: 207.11 g/mol
InChI Key: YJMZYPODMKLXBT-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4th position and a trifluoromethyl group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)picolinic acid typically involves the reaction of fluorinated benzyl compounds with picolinic acid. The reaction is carried out under controlled temperature and time conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-6-(trifluoromethyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may act by inhibiting specific enzymes or pathways critical for plant growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Picolinic acid: A parent compound with a carboxyl group at the 2nd position.

    Nicotinic acid:

    Isonicotinic acid: With a carboxyl group at the 4th position.

Uniqueness: 4-Hydroxy-6-(trifluoromethyl)picolinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications where these functional groups play a critical role .

Properties

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-3(12)1-4(11-5)6(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMZYPODMKLXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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